An In-depth Technical Guide to 3,5-Dimethyl-4-nitrobenzoic Acid
An In-depth Technical Guide to 3,5-Dimethyl-4-nitrobenzoic Acid
CAS Number: 3095-38-3
Introduction: A Versatile Building Block in Synthetic Chemistry
3,5-Dimethyl-4-nitrobenzoic acid is a substituted aromatic carboxylic acid that serves as a crucial intermediate in the synthesis of a variety of organic molecules.[1][2] Its structural features—a benzoic acid moiety for derivatization, a nitro group that can be a versatile synthetic handle, and two methyl groups influencing its electronic properties and steric hindrance—make it a compound of interest for researchers in medicinal chemistry, agrochemicals, and dye manufacturing.[1] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, its applications in drug discovery and development, and essential safety information.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 3,5-Dimethyl-4-nitrobenzoic acid is fundamental for its application in research and development. These properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 3095-38-3 | [1] |
| Molecular Formula | C₉H₉NO₄ | [1] |
| Molecular Weight | 195.17 g/mol | [1] |
| IUPAC Name | 3,5-dimethyl-4-nitrobenzoic acid | [1] |
| Melting Point | 221-223 °C | [3] |
| Boiling Point | 356.5 °C at 760 mmHg (Predicted) | [3] |
| Solubility | Insoluble in water. | [3] |
| Appearance | Crystalline powder | [4] |
Synthesis of 3,5-Dimethyl-4-nitrobenzoic Acid: A Step-by-Step Protocol
The synthesis of 3,5-Dimethyl-4-nitrobenzoic acid is most effectively achieved through the oxidation of the corresponding substituted xylene, 4-nitro-m-xylene (also known as 3,5-dimethylnitrobenzene). While various oxidizing agents can be employed for the conversion of a methyl group to a carboxylic acid, potassium permanganate (KMnO₄) in a controlled reaction environment is a common and effective method.[5][6] The presence of a phase transfer catalyst can be beneficial in reactions involving permanganate to improve the interaction between the aqueous oxidant and the organic substrate.[3]
Experimental Protocol: Oxidation of 4-nitro-m-xylene
This protocol is based on established principles of benzylic oxidation using potassium permanganate.[5][6]
Materials:
-
4-nitro-m-xylene (3,5-dimethylnitrobenzene)
-
Potassium permanganate (KMnO₄)
-
Tetrabutylammonium bromide (TBAB) - Optional Phase Transfer Catalyst
-
Sodium hydroxide (NaOH) or other suitable base
-
Hydrochloric acid (HCl)
-
Distilled water
-
Suitable organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Büchner funnel and flask
-
pH paper or pH meter
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-nitro-m-xylene and water. If using a phase transfer catalyst, add tetrabutylammonium bromide.
-
Basification: Make the solution slightly alkaline by adding a dilute solution of sodium hydroxide. A slightly alkaline medium is generally more favorable for permanganate oxidations of substituted toluenes than a neutral or strongly alkaline one.[7]
-
Addition of Oxidant: While stirring the mixture, gradually add potassium permanganate in portions. The reaction is exothermic, and the rate of addition should be controlled to maintain a manageable reaction temperature.
-
Reflux: Once the addition of potassium permanganate is complete, heat the mixture to reflux (approximately 95-100 °C) with vigorous stirring. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate ion and the formation of a brown precipitate of manganese dioxide (MnO₂). This step may take several hours.[5]
-
Quenching and Filtration: After the reaction is complete (as indicated by the absence of the permanganate color), cool the mixture to room temperature. Filter the mixture through a Büchner funnel to remove the manganese dioxide precipitate. Wash the filter cake with a small amount of hot water to ensure complete recovery of the product.
-
Acidification: Combine the filtrate and the washings. While stirring, carefully acidify the solution with hydrochloric acid until the pH is acidic (pH 2-3). 3,5-Dimethyl-4-nitrobenzoic acid will precipitate out of the solution as a solid.
-
Isolation and Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, washing with cold water to remove any remaining inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
-
Drying: Dry the purified product in a vacuum oven to obtain pure 3,5-Dimethyl-4-nitrobenzoic acid.
Causality Behind Experimental Choices:
-
Slightly Alkaline Conditions: The use of a slightly alkaline medium enhances the oxidizing power of potassium permanganate while minimizing side reactions that can occur under strongly acidic or basic conditions.[7]
-
Gradual Addition of KMnO₄: This is crucial to control the exothermic nature of the oxidation reaction and prevent a runaway reaction.
-
Reflux: Heating the reaction mixture increases the reaction rate, ensuring the complete conversion of the starting material.
-
Acidification: 3,5-Dimethyl-4-nitrobenzoic acid is soluble in its carboxylate salt form in alkaline solution. Acidification protonates the carboxylate, rendering the acid insoluble in the aqueous medium and allowing for its isolation.
Visualizing the Synthesis Workflow
Caption: Workflow for the synthesis of 3,5-Dimethyl-4-nitrobenzoic acid.
Applications in Drug Discovery and Development
Aromatic nitro compounds are a significant class of molecules in medicinal chemistry, with many exhibiting a wide range of biological activities.[8][9] The nitro group can act as a pharmacophore or a versatile synthetic handle for further molecular modifications.[9][10]
As a Synthetic Intermediate
3,5-Dimethyl-4-nitrobenzoic acid is primarily utilized as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.[1] The carboxylic acid group can be readily converted to esters, amides, and other functional groups, while the nitro group can be reduced to an amine, which is a key functional group in many pharmaceuticals. This amine can then be further derivatized to introduce diverse functionalities.
While specific drugs derived from 3,5-Dimethyl-4-nitrobenzoic acid are not prominently documented in publicly available literature, its structural analog, 3-methyl-4-nitrobenzoic acid, is a known intermediate in the synthesis of the antihypertensive drug telmisartan and some treatments for AIDS.[11][12] This suggests the potential for 3,5-Dimethyl-4-nitrobenzoic acid to be used in the synthesis of novel bioactive compounds.
Potential Biological Activity
There is some indication that 3,5-Dimethyl-4-nitrobenzoic acid itself may possess biological activity. One supplier reports that it has been shown to inhibit the growth of Salmonella Typhimurium in vitro.[2] The proposed mechanism involves its metabolism to nitrite or nitrate ions or the formation of superoxide anion radicals, which are known to have antibacterial effects.[2] However, this claim requires further validation through peer-reviewed scientific studies.
Furthermore, studies on derivatives of the similar 3-methyl-4-nitrobenzoic acid have demonstrated antifungal activity against various Candida species.[13] This suggests that derivatives of 3,5-Dimethyl-4-nitrobenzoic acid could be a promising area for the development of new antifungal agents. The broader class of nitrobenzoic acids and their derivatives are known to exhibit a range of biological activities, including antitubercular properties.[4]
Safety and Handling
3,5-Dimethyl-4-nitrobenzoic acid is classified as harmful if swallowed and causes serious eye irritation.[1] It is essential to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H319: Causes serious eye irritation.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
3,5-Dimethyl-4-nitrobenzoic acid, with the CAS number 3095-38-3, is a valuable and versatile intermediate in organic synthesis. Its straightforward synthesis from 4-nitro-m-xylene and the reactivity of its functional groups make it an attractive starting material for the development of new pharmaceuticals, agrochemicals, and dyes. While its direct biological activities are not yet extensively documented in peer-reviewed literature, the known activities of structurally similar compounds and their derivatives suggest that it holds significant potential for future research in drug discovery. As with any chemical reagent, proper safety precautions must be observed during its handling and use.
References
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PubChem. (n.d.). 3,5-Dimethyl-4-nitrobenzoic acid. Retrieved January 10, 2026, from [Link]
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Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - PMC. (n.d.). Retrieved January 10, 2026, from [Link]
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A DFT study of permanganate oxidation of toluene and its ortho-nitroderivatives - PMC. (2014, February 14). Retrieved January 10, 2026, from [Link]
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A STUDY OF SIDE-CHAIN OXIDATIONS WITH POTASSIUM PERMANGANATE. I1 - Zenodo. (n.d.). Retrieved January 10, 2026, from [Link]
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Eureka | Patsnap. (2021, October 8). Preparation method of 3-methyl-4-nitrobenzoic acid. Retrieved January 10, 2026, from [Link]
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Sciencemadness Discussion Board. (2020, December 23). Nitrotoluene oxidation. Retrieved January 10, 2026, from [Link]
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ResearchGate. (2025, August 6). Preparation of 3-methyl-4-nitrobenzoic acid via oxidation of 2,4-dimethylnitrobenzene in presence of phase transfer catalyst. Retrieved January 10, 2026, from [Link]
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A DFT study of permanganate oxidation of toluene and its ortho-nitroderivatives. (2025, August 9). Retrieved January 10, 2026, from [Link]
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ResearchGate. (n.d.). 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. Retrieved January 10, 2026, from [Link]
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THE MECHANISM OF PERMANGANATE OXIDATION OF ALKANES, ARENES AND RELATED COMPOUNDS - UBC Library Open Collections. (1972, December 18). Retrieved January 10, 2026, from [Link]
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MDPI. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved January 10, 2026, from [Link]
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Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. (n.d.). Retrieved January 10, 2026, from [Link]
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OUCI. (n.d.). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved January 10, 2026, from [Link]
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